1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one
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Overview
Description
1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one is an organic compound with a molecular formula of C11H14BrNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a bromine atom attached to a propanone backbone
Preparation Methods
The synthesis of 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-ethoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one include:
1-(5-Amino-2-ethoxyphenyl)propan-1-one: Lacks the bromine atom, leading to different reactivity and applications.
1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.
2-[(5-amino-2-ethoxyphenyl)methyl]-octahydropyrrolo[1,2-a]piperazin-6-one: A more complex structure with additional functional groups, leading to different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(5-amino-2-ethoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-5-4-8(13)6-9(10)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
WMYKWBALJVTFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C(=O)C(C)Br |
Origin of Product |
United States |
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